molecular formula C14H7F3N2O3S2 B2367636 N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 361159-23-1

N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B2367636
CAS No.: 361159-23-1
M. Wt: 372.34
InChI Key: KHVKQZSLVQUNEX-UHFFFAOYSA-N
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Description

N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a thiophene ring at position 4 and a trifluoroacetyl group at position 3. The furan-2-carboxamide moiety is linked to the thiazole via an amide bond.

Key structural attributes:

  • Thiazole-thiophene backbone: Enhances aromatic stacking and electronic interactions.
  • Trifluoroacetyl (Tfa) group: Increases lipophilicity and metabolic stability due to fluorine’s electronegativity .
  • Furan-2-carboxamide: Contributes hydrogen-bonding capacity via the carbonyl oxygen and furan oxygen.

Properties

IUPAC Name

N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3N2O3S2/c15-14(16,17)11(20)10-9(8-4-2-6-23-8)18-13(24-10)19-12(21)7-3-1-5-22-7/h1-6H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHVKQZSLVQUNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330232
Record name N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816353
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

361159-23-1
Record name N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antibacterial effects, and other pharmacological profiles based on recent studies.

  • Molecular Formula : C17H8F3N3O2S2
  • Molecular Weight : 407.4 g/mol
  • IUPAC Name : N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide

1. Anticancer Activity

Recent studies have indicated that derivatives of thiazole and furan compounds exhibit significant anticancer properties. For instance:

CompoundCell Line TestedInhibition (%)
8cA54948%
8fA54940%
7dHCT-8Moderate (40%)
7fBel7402Low

These results suggest that while some derivatives demonstrate moderate efficacy against specific cancer cell lines, others may not exhibit significant inhibitory effects .

2. Antibacterial Activity

The compound's structure suggests potential antibacterial properties. In related studies on thiazole derivatives:

  • Compounds with similar structures have shown strong activity against Helicobacter pylori strains, with inhibition zones exceeding 30 mm at certain concentrations .

This indicates that this compound could be explored for its antibacterial potential.

3. Other Pharmacological Activities

Research has also explored the anti-inflammatory and analgesic properties of furan-based compounds. For example:

Compound TypeActivity
Hydrazide-hydrazone derivativesSignificant anti-inflammatory activity in carrageenan-induced models
Furan sulfonyl hydrazonesInhibition of carbonic anhydrase isozymes (IC50 values < 0.15 nM)

These findings suggest a broader pharmacological profile for compounds related to this compound.

Case Studies and Research Findings

A series of studies have focused on the synthesis and evaluation of thiazole and furan derivatives. For instance:

  • Anticancer Studies : A study synthesized various thiazole derivatives and evaluated their activity against multiple cancer cell lines. The results highlighted that specific modifications in the chemical structure can enhance anticancer efficacy .
  • Antimicrobial Studies : Another research effort involved assessing the effectiveness of furan derivatives against bacterial strains, demonstrating promising results for certain compounds in inhibiting bacterial growth .

Scientific Research Applications

The compound N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]furan-2-carboxamide has gained attention in scientific research due to its diverse applications in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy. This article explores its applications, synthesis, biological activities, and relevant case studies.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action often involve:

  • Induction of Apoptosis : Compounds have been shown to activate mitochondrial pathways leading to programmed cell death.
  • Inhibition of Tumor Growth : Studies demonstrate that modifications in the molecular structure can enhance the compound's ability to inhibit tumor proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluated the compound's effects on human lung cancer (A549) and hepatocellular carcinoma (HepG-2) cell lines. Results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin, demonstrating its potential as a novel anticancer agent .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. The presence of the thiophene and thiazole rings is believed to contribute to its effectiveness against various bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro studies have shown that derivatives of thiazole exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The trifluoroacetyl group may enhance membrane penetration, leading to increased efficacy .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. The structural features allow it to mimic substrates or inhibitors of key enzymes involved in disease pathways.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesBiological Activity
5-(Trifluoroacetyl)thiazolesSimilar trifluoroacetyl moietyExplored for anti-inflammatory properties
N-(5-Methylthiazol-2-yl)acetamideMethyl substitution on thiazoleDemonstrated selectivity against certain cancer cell lines
4-Chlorophenoxy-N-[4-(thiophen-2-yl)-5-(trifluoroacetyl)-1,3-thiazol-2-yl]acetamideChlorophenoxy groupFocused on cytotoxicity against specific cancer cell lines

This table illustrates how variations in substituents can significantly impact biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with structurally related derivatives:

Compound Name (Reference) Core Structure Substituents/Modifications Molecular Formula Key Properties/Bioactivity
Target Compound Thiazole-thiophene Trifluoroacetyl (C=O-CF₃), Furan-2-carboxamide C₁₅H₈F₃N₂O₃S₂ Not explicitly reported; inferred from analogs
4-(Dipropylsulfamoyl)-N-[...]benzamide Thiazole-thiophene Benzamide, dipropylsulfamoyl group C₂₁H₁₉F₃N₂O₄S₃ Enhanced solubility via sulfonamide; unstudied bioactivity
N-[5-(2,4-Dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide (5f) Thiazole-thiophene 2,4-Dichlorobenzyl substituent C₁₅H₁₀Cl₂N₂O₂S₂ Significant cytotoxic/cytostatic effects (IC₅₀ ~10 µM)
N-[5-({4-Nitrophenyl}sulfonyl)-1,3-thiazol-2-yl]furan-2-carboxamide Thiazole 4-Nitrophenylsulfonyl, furan-2-carboxamide C₁₄H₉N₃O₆S₂ High molecular polarity; unstudied activity
4-(Piperidine-1-sulfonyl)-N-[...]benzamide Thiazole-thiophene Piperidine-sulfonyl, benzamide C₂₁H₁₈F₃N₃O₄S₃ Potential protease inhibition (sulfonyl groups)

Key Structural Differences and Implications

Trifluoroacetyl vs. Nitro/Sulfonyl Groups: The target’s Tfa group (electron-withdrawing) enhances electrophilicity and metabolic stability compared to nitro groups (e.g., ’s 5-nitrothiophene derivatives) or sulfonyl groups (). This may improve membrane permeability .

Furan-2-carboxamide vs. Benzamide :

  • The furan ring (, target) offers π-π stacking via its aromatic system, while benzamide analogs () provide bulkier hydrophobic interactions.

Substituent Position and Bioactivity :

  • Halogenated benzyl groups (e.g., 2,4-dichlorobenzyl in ’s 5f) correlate with anticancer activity, suggesting that substituent steric and electronic properties critically modulate cytotoxicity. The target’s thiophene may offer similar aromatic interactions but lacks halogenation.

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